2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULGNRJQYKBQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474592 | |
| Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760934-24-5 | |
| Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid typically involves the following key steps:
- Formation of the thiazole ring
- Functionalization at the carboxylic acid position
- Introduction of the isopropylamino group
Preparation Methods
3.1. Starting Material: Thiazole Derivatives
The preparation often begins with thiazole derivatives such as thiazolidine-4-carboxylic acid or its esters. These serve as precursors for further functionalization.
3.2. Esterification and Hydrolysis
A common route involves esterification followed by hydrolysis:
- Esterification : Thiazolidine-4-carboxylic acid is reacted with methanol in the presence of dry hydrogen chloride gas to form methyl thiazolidine-4-carboxylate hydrochloride.
- Hydrolysis : The ester is hydrolyzed using sodium hydroxide to yield thiazole-4-carboxylic acid.
3.3. Oxidation
The methyl ester can be oxidized to form intermediates required for further functionalization:
Introduction of Isopropylamino Group The isopropylamino group is introduced through amination reactions:
- Condensation Reaction :
- Direct Amination :
- Alternative methods involve direct substitution reactions where an amino group replaces a leaving group on a pre-functionalized thiazole ring.
Reaction Optimization
Key parameters affecting the yield and purity include:
- Temperature Control : Maintaining optimal reaction temperatures (e.g., 60–80°C during oxidation) prevents side reactions.
- Stoichiometry : Using appropriate molar ratios of reactants ensures efficient conversion (e.g., MnO₂ in a 1:20–26 ratio with the substrate).
- Catalysts and Additives : Coupling agents like EDCI/HOBt improve yields during condensation reactions.
Data Table: Summary of Key Steps
Advantages of Methods
- Cost Efficiency : Use of readily available starting materials like L-cysteine hydrochloride reduces costs.
- Scalability : The processes are adaptable for large-scale synthesis due to simple reaction setups and mild conditions.
- High Yields : Optimized conditions ensure high yields at each step.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Heterocycles: The compound serves as a precursor for synthesizing various heterocyclic compounds, which are essential in organic chemistry.
- Catalysis: It is utilized in certain catalytic processes due to its functional groups that can facilitate chemical reactions.
2. Biology:
- Antimicrobial Activity: Studies indicate that 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid exhibits antimicrobial properties against specific bacterial strains, making it a candidate for developing new antibiotics.
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
3. Medicine:
- Therapeutic Potential: Ongoing research focuses on the compound's potential applications as a therapeutic agent in treating various diseases, including cancer. Its structural features may allow it to interact with biological macromolecules effectively .
- Xanthine Oxidase Inhibition: Similar compounds have been developed as inhibitors of xanthine oxidase, suggesting that this compound may also possess this capability, which is relevant in managing gout and other conditions related to uric acid metabolism .
4. Industry:
- Material Development: The compound is being explored for applications in developing new materials, particularly those requiring specific chemical properties or functionalities.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or formulation used.
Comparison with Similar Compounds
The biological and physicochemical properties of thiazole-4-carboxylic acid derivatives are highly dependent on the substituents at the 2- and 5-positions of the thiazole ring. Below is a detailed comparison of structurally related compounds:
Structural Analogs and Their Properties
Table 1: Key Structural Analogs of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic Acid
Key Differences in Bioactivity
- Anti-Infective Properties: Compounds like Ala-Tzl-Ca and Ile-Tzl-Ca (from cyanobacterial metabolites) exhibit antiplasmodial activity, likely due to their peptide-conjugated thiazole cores . In contrast, chlorophenyl or thienyl derivatives (e.g., ) are more commonly used as intermediates in synthetic chemistry.
- Receptor Agonism: Cyclic carbamate derivatives of thiazole-4-carboxylic acids (e.g., dual EP2/EP3 agonists) demonstrate potent receptor binding (EC50 ≤ 10 nM), highlighting the role of oxazolidinone substituents in receptor specificity .
- Solubility and Polarity: The isopropylamino group in the target compound may enhance water solubility compared to aryl-substituted analogs (e.g., chlorophenyl or thienyl derivatives), which are more lipophilic .
Biological Activity
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid (also known as 2-ITCA) is a compound with a unique structure that includes a thiazole ring, an isopropylamino group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of 2-ITCA, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₀N₂O₂S
- Molecular Weight : Approximately 186.230 g/mol
The thiazole ring contributes to its aromatic properties, while the isopropylamino group enhances the compound's reactivity and potential solubility in various solvents.
Enzyme Inhibition
Recent studies have demonstrated that 2-ITCA exhibits significant inhibitory activity against two important enzymes: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) . These enzymes are critical in regulating glucocorticoid levels, which play a role in tumor proliferation and differentiation.
- Inhibition Results :
- The derivative containing a spiro system of thiazole and cyclohexane rings showed the highest degree of inhibition for 11β-HSD1 at 54.53% when tested at a concentration of 10 µM .
- Compounds with ethyl and n-propyl groups at C-5 of the thiazole ring inhibited 11β-HSD2 by 47.08% and 54.59% , respectively, indicating selectivity towards this enzyme .
This inhibition is particularly relevant for cancer therapy, as it may help regulate tumor growth by modulating glucocorticoid levels .
Antitumor Activity
The potential antitumor effects of 2-ITCA derivatives have been explored through various studies. The inhibition of 11β-HSD enzymes can enhance the antiproliferative effects of glucocorticoids on cancer cells. For instance, research indicates that inhibiting 11β-HSD2 may reduce cyclooxygenase-2 (COX-2) dependent production of prostaglandin E2 (PGE2), which is linked to tumor progression .
Other Biological Activities
In addition to its role in enzyme inhibition and potential antitumor effects, derivatives of 2-ITCA have shown promise in other areas:
- Antiviral Activity : Certain thiazole derivatives exhibit antiviral properties, suggesting that modifications to the structure could enhance this activity .
- Antibacterial and Antiparasitic Effects : There are indications that thiazole compounds may possess antibacterial and antiparasitic activities, although specific data on 2-ITCA is limited .
Case Studies and Research Findings
Several studies have focused on synthesizing new derivatives of 2-ITCA to enhance its biological activity:
These studies highlight the ongoing research efforts aimed at optimizing the biological activity of compounds related to 2-ITCA.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid, and how can purity be maximized?
Methodological Answer: The synthesis of thiazole-carboxylic acid derivatives typically involves cyclization reactions between α-haloketones and thioureas or thioamides. For example, similar compounds (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) are synthesized via refluxing 3-formyl-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate (1.1:1 molar ratio) for 3–5 hours . Purification involves recrystallization from DMF/acetic acid mixtures . To maximize purity, control reaction time (excessive heating may degrade the product) and use high-purity starting materials. LC-MS or NMR should confirm intermediate formation .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm the thiazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and carboxylic acid functionality (δ ~12 ppm, broad) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the thiazole core .
Advanced Research Questions
Q. How does the isopropylamino substituent influence the compound’s reactivity or stability under varying pH conditions?
Methodological Answer: The isopropylamino group enhances steric hindrance, potentially stabilizing the molecule against nucleophilic attack. However, the carboxylic acid moiety makes the compound pH-sensitive. Stability studies in buffers (pH 3–10) over 24–72 hours, monitored via HPLC, can identify degradation products (e.g., decarboxylation or hydrolysis). For instance, analogous thiazole-carboxylic acids degrade significantly at pH > 8 due to deprotonation of the carboxylic acid group . Store the compound in acidic conditions (pH 4–6) to minimize decomposition .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity data often arise from:
- Purity variations : Validate compound purity (>95%) via HPLC before testing .
- Assay conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin may yield divergent results due to redox interference).
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
- Reference controls : Include structurally similar analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) as benchmarks .
Q. How can regioselectivity be controlled during the synthesis of derivatives (e.g., modifying the thiazole ring or carboxylic acid group)?
Methodological Answer: Regioselectivity in thiazole chemistry is influenced by:
- Reagent choice : Use N-protected isopropylamine to prevent unwanted side reactions at the amino group .
- Temperature control : Lower temperatures (0–5°C) favor selective carboxylation at the 4-position, while higher temperatures may lead to 2-substituted byproducts .
- Catalysts : Sodium acetate in acetic acid promotes cyclization without over-oxidizing the thiazole ring .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) : Model interactions with known thiazole-binding pockets (e.g., ATP-binding sites in kinases) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the carboxylic acid group and catalytic lysine residues .
- QSAR models : Train models on thiazole-carboxylic acid datasets to predict IC50 values against targets like COX-2 or HDACs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
